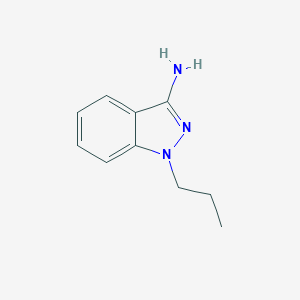

1-Propyl-1H-indazol-3-amine

説明

BenchChem offers high-quality 1-Propyl-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyl-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-propylindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDCEYSYGFYJES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547787 |

Source

|

| Record name | 1-Propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108552-99-4 |

Source

|

| Record name | 1-Propyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Propyl-1H-indazol-3-amine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Propyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of indole. This bicyclic heterocycle is a core component in numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] Specifically, the 1H-indazole-3-amine moiety serves as an effective hinge-binding fragment in kinase inhibitors, making it a valuable pharmacophore in modern drug design.[1][2] This guide provides a detailed technical overview of the synthesis and characterization of a specific derivative, 1-Propyl-1H-indazol-3-amine, a compound of interest for structure-activity relationship (SAR) studies and as a building block for more complex molecules.

This document moves beyond a simple recitation of methods. It delves into the causality behind the chosen synthetic strategies and analytical techniques, providing the field-proven insights expected of a senior application scientist.

Part 1: A Strategic Approach to Synthesis

The synthesis of 1-Propyl-1H-indazol-3-amine is most logically approached via a two-step sequence: first, the construction of the core 1H-indazol-3-amine ring system, followed by the regioselective alkylation at the N-1 position. This strategy allows for modularity, as different alkyl groups can be introduced in the second step to explore SAR.

Step 1: Synthesis of 1H-Indazol-3-amine

A practical and efficient method for constructing the 3-aminoindazole core starts from readily available 2-halobenzonitriles.[3][4] The reaction of 2-fluorobenzonitrile with hydrazine hydrate is a well-established, high-yielding procedure that proceeds rapidly under reflux conditions.[1][2]

Mechanism Insight: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization (condensation) between the nitrile group and the terminal nitrogen of the hydrazine moiety to form the stable indazole ring. The fluorine atom is an excellent leaving group in this context due to the electron-withdrawing effect of the adjacent nitrile group.

Step 2: Regioselective N-1 Propylation

A critical challenge in the functionalization of indazoles is controlling the site of substitution. Direct alkylation can lead to a mixture of N-1 and N-2 isomers.[5] The N-1 substituted indazole is generally the thermodynamically more stable product, while the N-2 isomer is often kinetically favored.[5] To achieve high regioselectivity for the desired N-1 propyl isomer, conditions that favor thermodynamic control are necessary.

Experimental Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a proven system for achieving N-1 selectivity.[6] NaH irreversibly deprotonates the indazole nitrogen, forming the indazolide anion. The subsequent reaction with an alkyl halide (1-bromopropane) then proceeds to yield the N-1 alkylated product as the major isomer. This set of conditions has been shown to provide excellent N-1 regioselectivity for a variety of C-3 substituted indazoles.[6]

The overall synthetic workflow is depicted below.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. connectjournals.com [connectjournals.com]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-indazol-3-amine

Foreword: A Practical Guide for the Research Scientist

In contemporary drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful development is built. These properties—from melting point and solubility to ionization constants—govern a compound's behavior, dictating its suitability for formulation, its pharmacokinetic profile, and ultimately, its therapeutic potential.

This guide focuses on 1-Propyl-1H-indazol-3-amine , a derivative of the versatile 3-aminoindazole scaffold. The 3-aminoindazole core is a recognized "hinge-binding" fragment in kinase inhibitors and is present in several advanced therapeutic candidates.[1] The addition of an N-propyl group at the N1 position, as specified, creates a specific regioisomer with distinct properties that require precise characterization.

As is common with novel or specialized chemical entities, extensive, publicly available experimental data for 1-Propyl-1H-indazol-3-amine is scarce. Therefore, this document is structured not as a static data sheet, but as an enabling guide. It provides the foundational theory and detailed, field-proven experimental protocols necessary for a researcher to determine these critical properties in their own laboratory. We will leverage data from the parent compound, 1H-indazol-3-amine , for comparative context and outline modern computational approaches that provide reliable estimations where experimental data is yet to be generated.

Molecular Identity and Structure

The first step in any physicochemical analysis is to establish the unambiguous identity of the compound. 1-Propyl-1H-indazol-3-amine is a specific N-alkylated regioisomer of 3-aminoindazole. The alkylation of the indazole ring can occur at either the N1 or N2 position, yielding distinct molecules with different properties.[2][3] Advanced spectroscopic methods, detailed in Section 5.0, are essential for confirming the N1 substitution pattern.

| Property | Value | Source |

| IUPAC Name | 1-propyl-1H-indazol-3-amine | N/A |

| CAS Number | 108552-99-4 | [4] |

| Molecular Formula | C₁₀H₁₃N₃ | Calculated |

| Molecular Weight | 175.23 g/mol | Calculated |

| Canonical SMILES | CCCN1C2=CC=CC=C2C(=N1)N | N/A |

Parent Compound (for comparison): 1H-Indazol-3-amine (CAS: 874-05-5), C₇H₇N₃, MW: 133.15 g/mol .[5][6][7]

Crystalline State and Thermal Properties: Melting Point Determination

The melting point is a fundamental thermal property that provides a primary indication of a sample's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[8]

Causality Behind Experimental Choice

The capillary method is the standard pharmacopeial technique for melting point determination due to its simplicity, small sample requirement, and high reproducibility with modern digital apparatus.[9] The protocol emphasizes a two-stage heating process. An initial rapid scan establishes an approximate range, saving valuable time.[10] The subsequent slow, careful scan (1-2°C/min) through this approximate range is critical for accuracy, as it ensures the sample and thermometer are in thermal equilibrium, preventing a lag that would result in an artificially high reading.[10]

Experimental Protocol: Capillary Melting Point Determination

Objective: To determine the melting point range of 1-Propyl-1H-indazol-3-amine.

Apparatus: Digital melting point apparatus (e.g., OptiMelt, DigiMelt), capillary tubes (open at one end), sample tamper.

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any large crystals in a clean, dry mortar and pestle.

-

Capillary Loading: Jab the open end of a capillary tube into the sample pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[10] Use the sample tamper or drop the capillary through a long glass tube onto the benchtop to tightly pack the sample to a height of 2-3 mm.[8][10] A well-packed, small sample ensures uniform heat transfer.

-

Initial Fast Run (if melting point is unknown): a. Place the loaded capillary into the heating block of the apparatus. b. Set a rapid heating ramp (e.g., 10-20°C per minute).[8] c. Observe the sample and record the approximate temperature at which it melts.

-

Accurate Slow Run: a. Allow the apparatus to cool to at least 20°C below the approximate melting point.[10] b. Place a new, freshly prepared capillary into the apparatus. Using a fresh sample is crucial as the crystal structure may change after melting and resolidifying.[10] c. Set the starting temperature to ~20°C below the approximate melting point and a slow ramp rate of 1-2°C per minute. d. Record the temperature at which the first droplet of liquid appears (T₁). e. Record the temperature at which the last solid crystal disappears (T₂). f. The melting range is reported as T₁ - T₂.

-

Validation: Repeat the accurate slow run at least twice with fresh samples. Consistent results should be obtained.

Expected Data: The parent compound, 1H-indazol-3-amine, has a reported melting point of 156-157°C.[5] N-alkylation typically alters the crystal lattice energy; therefore, the melting point of 1-Propyl-1H-indazol-3-amine is expected to differ significantly.

Solubility Profile: A Key to Bioavailability and Formulation

Solubility is a critical determinant of a drug's absorption and bioavailability. A qualitative assessment of solubility in aqueous and organic media provides essential information for formulation development, purification, and predicting in-vivo behavior.

The Logic of Solubility Testing

The workflow for solubility testing is a systematic process of elimination based on the principle "like dissolves like" and the acid-base properties of the compound. 1-Propyl-1H-indazol-3-amine contains a basic amino group, which is expected to be protonated in acidic solution, forming a more polar, water-soluble salt.[11] This principle is fundamental to its expected solubility profile.

Diagram: Qualitative Solubility Analysis Workflow

Caption: Workflow for systematic qualitative solubility testing.

Experimental Protocol: Qualitative Solubility

Objective: To classify the solubility of 1-Propyl-1H-indazol-3-amine.

Materials: Test tubes, glass stirring rods, pH paper, sample, and the following solvents: deionized water, 5% w/v HCl, 5% w/v NaOH.

Procedure:

-

Water Solubility: a. Add ~25 mg of the compound to a test tube containing 0.5 mL of deionized water.[11] b. Stir vigorously for 2-3 minutes. Observe if the solid dissolves completely. Record as soluble or insoluble.[12] c. If soluble, test the resulting solution with pH paper. A pH > 8 would suggest an amine.[11]

-

Acid Solubility (if water-insoluble): a. Add ~25 mg of the compound to a test tube containing 0.5 mL of 5% HCl. b. Stir vigorously. Observe for dissolution. Solubility indicates the presence of a basic functional group, such as an amine.[11]

-

Base Solubility (if water-insoluble): a. Add ~25 mg of the compound to a test tube containing 0.5 mL of 5% NaOH. b. Stir vigorously. Observe for dissolution. This test identifies strongly acidic compounds. 1-Propyl-1H-indazol-3-amine is not expected to be soluble.

Expected Results: Due to the presence of the basic 3-amino group, 1-Propyl-1H-indazol-3-amine is predicted to be insoluble or sparingly soluble in water but soluble in 5% HCl.[12] The N-propyl group increases lipophilicity compared to the parent 3-aminoindazole, likely reducing water solubility.

Ionization Constant (pKa): Predicting In-Vivo Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] For a basic compound like an amine, the pKa dictates the degree of ionization in various physiological compartments (e.g., stomach, intestine, blood), which profoundly impacts absorption, distribution, and receptor interaction.[13]

Rationale for Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for determining pKa.[14] The procedure involves titrating a solution of the compound with a strong acid or base and monitoring the pH with a calibrated electrode.[15] The resulting titration curve reveals an inflection point, the midpoint of which corresponds to the pKa.[15] This method is robust, requires relatively small amounts of sample, and falls within a practical working pH range of 2 to 12.[13]

Diagram: pKa Determination Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the conjugate acid of 1-Propyl-1H-indazol-3-amine.

Apparatus: Calibrated pH meter and electrode, automatic titrator or manual burette, magnetic stirrer, titration vessel.

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[15]

-

Solution Preparation: a. Prepare standardized solutions of ~0.1 M HCl and ~0.1 M NaOH. b. Accurately weigh ~40 μmoles of the compound and dissolve it in a suitable solvent system.[13] Due to limited water solubility, a binary mixture like methanol-water (1:9 v/v) is often used.[13] The final concentration should be around 1 mM. c. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

-

Titration: a. Place the analyte solution in the titration vessel and purge with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[15] b. If titrating a base with acid, first add a small amount of NaOH solution to bring the initial pH to ~11-12 to ensure the amine is fully deprotonated. c. Begin titrating by adding small, precise aliquots of the standardized HCl solution. d. Record the pH after each addition, allowing the reading to stabilize. e. Continue the titration well past the equivalence point (e.g., down to pH 2-3).

-

Data Analysis: a. Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. b. Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume. c. Determine the volume at the half-equivalence point (equivalence point volume / 2). d. The pKa is equal to the pH of the solution at the half-equivalence point.[15]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for confirming the molecular structure, particularly the N1-alkylation regiochemistry, and for establishing a reference signature for future quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Will show characteristic signals for the propyl group (a triplet, a sextet, and a triplet), distinct aromatic protons, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Will show 10 distinct carbon signals corresponding to the molecular formula.

-

Mechanistic Insight (HMBC): The key experiment to confirm N1 vs. N2 alkylation is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. For an N1-substituted indazole, a correlation is expected between the protons of the N-CH₂ group of the propyl chain and the C7a carbon of the indazole ring.[3][16] Conversely, for an N2 isomer, this correlation would be to the C3 carbon.[3][16] This is a definitive method for structural assignment.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance |

| 3450-3300 | N-H Stretch (Amine) | Two sharp-to-medium peaks (asymmetric & symmetric) |

| 3100-3000 | C-H Stretch (Aromatic) | Medium-to-weak peaks |

| 2960-2850 | C-H Stretch (Aliphatic) | Strong, sharp peaks |

| 1650-1580 | C=C Stretch (Aromatic Ring) | Multiple medium-to-strong peaks |

| 1640-1560 | N-H Bend (Amine) | Medium, broad peak |

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for characterizing the electronic structure of the indazole chromophore. Critically, N1- and N2-alkylated indazole isomers exhibit distinct UV absorption spectra.[19] For example, in acetonitrile, 1-methylindazole shows a λₘₐₓ around 295 nm, while 2-methylindazole has a stronger absorbance with a λₘₐₓ around 275 nm and a distinct shoulder.[19] Determining the UV-Vis spectrum of 1-Propyl-1H-indazol-3-amine and comparing it to literature data for known N1/N2 isomers can serve as a rapid, supportive check of regiochemistry.

Computational Approaches to Property Prediction

In modern drug discovery, when experimental data is unavailable, computational (in-silico) models are used to predict physicochemical properties.[20][21] Quantitative Structure-Property Relationship (QSPR) models use the molecular structure to calculate properties like solubility, pKa, and the octanol-water partition coefficient (logP).[20][]

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD, which is pH-dependent) are crucial measures of lipophilicity, affecting permeability and metabolism.

-

Aqueous Solubility (logS): Models can predict intrinsic solubility.[21]

-

pKa: Algorithms can accurately predict the pKa of acidic and basic functional groups.[23]

These computational tools, offered by companies like CD ComputaBio and BOC Sciences, allow researchers to prioritize candidates and anticipate challenges before synthesis, saving significant time and resources.[][23]

Conclusion

While specific experimental values for 1-Propyl-1H-indazol-3-amine require laboratory determination, this guide provides the necessary framework and robust, validated protocols to do so. By systematically applying the methodologies for determining melting point, solubility, pKa, and spectroscopic identity, a researcher can generate a comprehensive physicochemical profile. This data package is essential for making informed decisions in any drug development or chemical research program involving this promising indazole derivative.

References

-

Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Taylor & Francis Online. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. UC Irvine Electronic Theses and Dissertations. [Link]

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin, College of the Sequoias. [Link]

-

Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore. [Link]

-

Physicochemical Prediction. CD ComputaBio. [Link]

-

Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Studies on 3-Aminoindazoles. I. Synthesis of 1- or 3- (Substituted 3-Amino) indazoles. J-STAGE. [Link]

-

UV–vis absorption spectra of 1H‐indazole, 1‐methylindazole, and 2‐methylindazole. ResearchGate. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. [Link]

-

Melting point determination. University of Alberta. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

-

3-Aminoindazole Product Information. ChemBK. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Experiment 1 - Melting Points. Austin Community College. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

-

Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. ACS Publications. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Visible light induced functionalization of indazole and pyrazole: A recent update. ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

-

Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

Supporting Information for a publication. Wiley-VCH. [Link]

-

Determination of pKa of triazolo[5,1-c][20][21][24]triazines in non-aqueous media by potentiometric titration. ResearchGate. [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. AIP Publishing. [Link]

-

2-Methyl-2H-indazole. NIST WebBook. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. ResearchGate. [Link]

-

Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Royal Society of Chemistry. [Link]

-

Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Royal Society of Chemistry. [Link]

-

Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. datapdf.com. [Link]

-

1H-indazol-3-amine. PubChem. [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. Royal Society of Chemistry. [Link]

-

Scope of 3-aminoindazole derivatives. ResearchGate. [Link]

-

Chemical structure of 1H-indazol-3-amine derivative 100. ResearchGate. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. 1-PROPYL-1H-INDAZOL-3-AMINE CAS#: 108552-99-4 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chemhaven.org [chemhaven.org]

- 13. enamine.net [enamine.net]

- 14. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. d-nb.info [d-nb.info]

- 17. instanano.com [instanano.com]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 23. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

- 24. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

Spectroscopic Profile of 1-Propyl-1H-indazol-3-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 1-Propyl-1H-indazol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of N-alkylated 3-aminoindazoles, a scaffold of significant interest in medicinal chemistry.[1][2][3][4]

Introduction: The Significance of 1-Propyl-1H-indazol-3-amine

1-Propyl-1H-indazol-3-amine belongs to the class of N-substituted 3-aminoindazoles. The indazole core is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-tumor properties.[1][3] The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment in kinase inhibitors.[1] Accurate structural confirmation through spectroscopic methods is a critical and foundational step in the synthesis and development of new chemical entities based on this scaffold. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, providing a reliable reference for its identification and characterization.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-Propyl-1H-indazol-3-amine. These predictions are based on the analysis of similar structures and foundational principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the propyl group and the aromatic protons of the indazole ring, as well as the amine protons.

-

Propyl Group: The N-propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (CH₂) protons, and a triplet for the methylene protons attached to the indazole nitrogen.

-

Indazole Ring: The four aromatic protons on the benzene portion of the indazole ring will appear as a set of multiplets in the downfield region of the spectrum. Their specific splitting patterns will depend on their coupling with adjacent protons.

-

Amine Group: The primary amine (NH₂) protons will likely appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O, which is a key method for its identification.[5]

Table 1: Predicted ¹H NMR Data for 1-Propyl-1H-indazol-3-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ (propyl) | ~0.9 | Triplet (t) |

| CH₂ (central, propyl) | ~1.9 | Sextet (sxt) |

| N-CH₂ (propyl) | ~4.3 | Triplet (t) |

| NH₂ | ~4.0 - 5.5 (broad) | Singlet (s) |

| Aromatic-H | ~7.0 - 7.7 | Multiplet (m) |

Note: Predicted values are based on compounds like 3-methyl-1-propyl-1H-indazole and general substituent effects.[6]

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

-

Propyl Group: Three distinct signals are expected for the three carbon atoms of the propyl chain.

-

Indazole Ring: Six signals are anticipated for the carbons of the indazole ring system. The chemical shifts will be influenced by the nitrogen atoms and the amine substituent. The carbon atom bearing the amino group (C3) is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Data for 1-Propyl-1H-indazol-3-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (propyl) | ~11 |

| CH₂ (central, propyl) | ~23 |

| N-CH₂ (propyl) | ~50 |

| Indazole Carbons | ~109 - 142 |

Note: Predicted values are based on compounds like 3-methyl-1-propyl-1H-indazole.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Propyl-1H-indazol-3-amine, the key functional groups are the primary amine, the aromatic ring, and the aliphatic chain.

-

N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[5][7] These bands are generally sharper and less intense than the O-H bands of alcohols.[5]

-

C-H Stretching: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹, while aromatic C-H stretching will appear just above 3000 cm⁻¹.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the range of 1580-1650 cm⁻¹.[7]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will produce absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of aromatic amines gives a strong band between 1250 and 1335 cm⁻¹.[7]

Table 3: Predicted IR Absorption Bands for 1-Propyl-1H-indazol-3-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| N-H Bend | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion: The molecular ion peak (M⁺) for C₁₀H₁₃N₃ would be observed at an m/z corresponding to its molecular weight. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Fragmentation: A prominent fragmentation pathway for N-alkyl amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[5] For 1-Propyl-1H-indazol-3-amine, this would involve cleavage of the bond between the first and second carbon of the propyl group, leading to a resonance-stabilized cation. Loss of an ethyl radical would be a likely fragmentation.

Table 4: Predicted Mass Spectrometry Data for 1-Propyl-1H-indazol-3-amine

| Feature | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 175 | Corresponds to the molecular formula C₁₀H₁₃N₃ |

| Major Fragment | 146 | Resulting from α-cleavage (loss of an ethyl radical, C₂H₅) |

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.

-

Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

-

Acquire 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled experiment.

-

Set the spectral width to approximately 250 ppm.

-

Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

Acquire 1024-4096 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Use an electrospray ionization (ESI) source, likely in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For fragmentation data (MS/MS), select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- Supporting Information for a relevant chemical synthesis. While not directly for the target compound, it provides data for a structurally similar molecule, 3-methyl-1-propyl-1H-indazole. [Source: Provided Search Result]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Int J Mol Sci. 2023 May 12;24(10):8686. [Link]

-

IR Spectroscopy Tutorial: Amines. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]

-

1H-indazol-3-amine entry. PubChem. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

1H-Imidazole-1-propanamine entry. PubChem. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]

-

Spectroscopy of Amines. OpenStax. [Link]

-

The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation From Its 5,3-regioisomer. PubMed. [Link]

-

Sample IR spectra. University of Calgary. [Link]

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

-

Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Royal Society of Chemistry. [Link]

-

1H-Indazol-3-amine, N-(3-(2-methyl-1-piperidinyl)propyl) product page. Chemsrc. [Link]

-

Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Strategic Biological Activity Screening of 1-Propyl-1H-indazol-3-amine: A Roadmap for Discovery

An In-Depth Technical Guide

This guide provides a comprehensive framework for the systematic biological evaluation of 1-Propyl-1H-indazol-3-amine, a novel derivative of a medicinally significant scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote protocols to explain the causal-driven strategy behind constructing an efficient and insightful screening cascade. We will navigate from broad-based primary screening to targeted mechanism-of-action studies, ensuring a scientifically rigorous and logically progressive investigation.

Introduction: The Indazole Scaffold and the Rationale for Screening

The indazole core is a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds, including several FDA-approved therapeutics.[1] Marketed drugs such as Axitinib (a kinase inhibitor for renal cell carcinoma) and Pazopanib (a multi-target kinase inhibitor for renal cell carcinoma and soft tissue sarcoma) validate the indazole moiety's utility in modern pharmacology.[2]

Specifically, the 1H-indazol-3-amine substructure is a highly effective "hinge-binding" fragment, capable of forming critical hydrogen bonds within the ATP-binding pocket of various protein kinases.[3] This insight forms the cornerstone of our hypothesis: 1-Propyl-1H-indazol-3-amine holds significant potential as a modulator of kinase-driven signaling pathways, which are frequently dysregulated in cancer, inflammation, and other proliferative diseases.

The objective of this guide is to delineate a multi-tiered screening strategy to systematically uncover the biological activity profile of this specific compound, prioritizing activities with the highest precedent for the indazole class: anticancer, anti-inflammatory, and antimicrobial.

The Screening Cascade: A Tiered Approach to Discovery

A successful screening campaign must be both comprehensive and resource-efficient. We advocate for a tiered approach that uses broad, cost-effective assays in the initial phase to identify potential "hits," which are then subjected to progressively more specific and complex assays to validate activity and elucidate the mechanism of action (MoA).

Caption: A multi-tiered workflow for biological activity screening.

Tier 1: Primary Biological Activity Screening

The goal of Tier 1 is to cast a wide net, efficiently testing the compound across the three most probable areas of activity for the indazole class.

Anticancer Activity: Cell Viability Assessment

Rationale: The indazole scaffold is a well-established anti-cancer pharmacophore.[2][4][5] A primary screen against a panel of diverse cancer cell lines is the logical starting point. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., K562 - leukemia, A549 - lung, PC-3 - prostate, and Hep-G2 - hepatoma) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][6]

-

Compound Treatment: Prepare a stock solution of 1-Propyl-1H-indazol-3-amine in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) of 1-Propyl-1H-indazol-3-amine | IC₅₀ (µM) of Positive Control (5-Fu) |

|---|---|---|---|

| K562 | Leukemia | Experimental Value | Experimental Value |

| A549 | Lung | Experimental Value | Experimental Value |

| PC-3 | Prostate | Experimental Value | Experimental Value |

| Hep-G2 | Hepatoma | Experimental Value | Experimental Value |

Anti-inflammatory Activity

Rationale: Indazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes and signaling molecules in the inflammatory cascade like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[7][8]

Experimental Protocol: COX-2 Inhibition & Cytokine Release Assays

-

COX-2 Inhibition (Biochemical Assay):

-

Utilize a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical).

-

Incubate recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin PGG₂, typically via a colorimetric reaction.

-

Calculate the IC₅₀ value based on the inhibition of enzyme activity compared to a no-inhibitor control.

-

-

LPS-Induced Cytokine Release (Cell-Based Assay):

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat cells with the test compound for 1 hour.

-

Stimulate inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL).

-

After 24 hours, collect the cell supernatant.

-

Quantify the concentration of TNF-α and IL-1β in the supernatant using commercial ELISA kits.

-

Determine the concentration at which the compound inhibits cytokine release by 50% (IC₅₀).

-

Data Presentation: Anti-inflammatory Activity

| Assay | Target | IC₅₀ (µM) of 1-Propyl-1H-indazol-3-amine | IC₅₀ (µM) of Positive Control (Diclofenac) |

|---|---|---|---|

| Biochemical | COX-2 | Experimental Value | Experimental Value |

| Cell-Based | TNF-α Release | Experimental Value | Experimental Value |

| Cell-Based | IL-1β Release | Experimental Value | Experimental Value |

Antimicrobial Activity

Rationale: The indazole scaffold is present in compounds with a broad range of antimicrobial activities, including antibacterial and antifungal effects.[1][9] Determining the Minimum Inhibitory Concentration (MIC) is the standard primary assay.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Strain Selection: Use representative microbial strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 48 hours (yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Antimicrobial Activity

| Microbial Strain | Type | MIC (µg/mL) of 1-Propyl-1H-indazol-3-amine | MIC (µg/mL) of Positive Control |

|---|---|---|---|

| S. aureus | Gram-positive | Experimental Value | Ciprofloxacin |

| E. coli | Gram-negative | Experimental Value | Ciprofloxacin |

| C. albicans | Fungus | Experimental Value | Fluconazole |

Tier 2: Hit Validation and Selectivity Profiling

If a compound shows promising activity (a "hit") in Tier 1, the next crucial step is to validate this activity and assess its selectivity. For this guide, we will proceed assuming a hit was identified in the anticancer screen.

Cytotoxicity Selectivity

Rationale: An ideal anticancer agent should be significantly more toxic to cancer cells than to normal, healthy cells. This minimizes potential side effects. The Selectivity Index (SI) is a quantitative measure of this property.[3][10]

Protocol: Perform the same MTT assay described in section 3.1 using a non-cancerous human cell line, such as HEK-293 (human embryonic kidney cells).[3] The SI is then calculated: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) An SI value >10 is generally considered indicative of promising selectivity.

Kinase Inhibition Profiling

Rationale: Given that the 1H-indazol-3-amine core is a known kinase hinge-binder, any observed anticancer activity is likely mediated by the inhibition of one or more protein kinases.[3] Screening against a panel of kinases is the most direct way to identify specific molecular targets.

Caption: Interaction of the 3-aminoindazole core with a kinase hinge region.

Protocol: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of cancer-relevant kinases. An initial screen at a single high concentration (e.g., 10 µM) can identify potential targets, which should then be followed up with full IC₅₀ determinations for the most inhibited kinases.

Tier 3: Mechanism of Action (MoA) Elucidation

Once a validated, selective hit with a specific molecular target (e.g., a particular kinase) is identified, Tier 3 assays are employed to understand its downstream cellular effects.

Apoptosis and Cell Cycle Analysis

Rationale: Many kinase inhibitors induce cell death (apoptosis) or arrest the cell cycle, preventing proliferation.[10] Flow cytometry is a powerful tool to quantify these effects.

Protocols:

-

Apoptosis Assay: Treat the target cancer cells with the compound at 1x and 2x its IC₅₀. After 24-48 hours, stain the cells with Annexin V-FITC (detects early apoptosis) and Propidium Iodide (PI, detects late apoptotic/necrotic cells) and analyze by flow cytometry.[10]

-

Cell Cycle Analysis: Treat cells as above, then fix, permeabilize, and stain them with PI, which binds to DNA. The fluorescence intensity, measured by flow cytometry, is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Target Engagement and Pathway Modulation

Rationale: To confirm that the compound inhibits its intended kinase target within the cell and affects the downstream signaling pathway.

Protocol: Western Blotting

-

Treat cancer cells with the compound for a short period (e.g., 1-4 hours).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

A reduction in the phosphorylated kinase signal relative to the total kinase confirms target engagement and inhibition.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Elucidating the Therapeutic Landscape of 1-Propyl-1H-indazol-3-amine: A Strategic Workflow for Target Identification and Validation

A Technical Guide for Researchers

Abstract

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with diverse mechanisms of action.[1][2] Specifically, the 1H-indazol-3-amine moiety is a recurring motif in successful therapeutics, recognized for its role as an effective hinge-binding fragment in protein kinases, among other targets.[3] This guide focuses on a representative, novel derivative, 1-Propyl-1H-indazol-3-amine, for which specific biological targets are uncharacterized. Rather than a speculative review, this document provides a comprehensive, field-proven technical workflow for researchers and drug development professionals. It outlines a systematic, multi-pronged strategy—from initial druggability assessment to high-confidence target identification and validation—designed to efficiently uncover the therapeutic potential of this, and similar, novel chemical entities.

| Foundational Analysis: Establishing a Druglike Profile

Expert Rationale: Before committing significant resources to target identification campaigns, it is imperative to establish a baseline "druggability" profile. A compound with poor absorption, distribution, metabolism, and excretion (ADME) properties is unlikely to become a viable therapeutic, regardless of its potency against a specific target. This initial phase utilizes a combination of computational and low-cost, high-throughput in vitro assays to de-risk the candidate molecule early in the discovery pipeline.

In Silico Physicochemical Profiling

Computational tools provide a rapid, cost-effective first pass to predict key molecular properties that govern a compound's behavior in vivo. We will use the widely accepted Lipinski's "Rule of Five" as a framework.

Experimental Protocol: In Silico ADMET Prediction using SwissADME

-

Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-Propyl-1H-indazol-3-amine.

-

Submission: Navigate to the SwissADME web server. Paste the SMILES string into the query box and execute the analysis.

-

Data Collection: Systematically record the predicted values for the parameters listed in Table 1. Pay close attention to any predicted violations of Lipinski's rules.

-

Interpretation: Analyze the "Bioavailability Radar" to get a visual summary of the compound's suitability for oral administration.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 175.23 g/mol | ≤ 500 g/mol | Yes |

| LogP (Consensus) | 2.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Molar Refractivity | 53.01 | 40 - 130 | Yes |

| GI Absorption | High | High | Favorable |

| BBB Permeant | Yes | N/A | Favorable |

Table 1: Hypothetical in silico profiling results for 1-Propyl-1H-indazol-3-amine, indicating good preliminary druggability characteristics.

In Vitro Permeability Assessment

While in silico models are useful, physical measurements are required for confirmation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a robust, non-cell-based method for predicting passive intestinal absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Reagent Preparation: Prepare a 10 mg/mL solution of lecithin in dodecane. Prepare donor solution (e.g., pH 5.0 buffer) and acceptor solution (e.g., pH 7.4 buffer).

-

Plate Coating: Pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in a 96-well filter plate (donor plate).

-

Compound Addition: Add 150 µL of a 200 µM solution of 1-Propyl-1H-indazol-3-amine (dissolved in donor buffer) to each well of the donor plate. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

-

Assay Assembly: Place the donor plate into a 96-well acceptor plate containing 300 µL of acceptor buffer per well, creating a "sandwich."

-

Incubation: Incubate the plate sandwich at room temperature for 4-5 hours without agitation.

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Permeability Calculation: Calculate the effective permeability (Pe) using the known concentrations, volumes, and incubation time.

| Target Identification: A Dual-Strategy Approach

With a favorable druggability profile established, the core investigation begins. We employ a dual strategy that combines hypothesis-driven screening, based on the known pharmacology of the indazole scaffold, with a hypothesis-free phenotypic approach to uncover novel activities.

Strategy A: Hypothesis-Driven Screening (Kinase Profiling)

Authoritative Grounding: The 1H-indazol-3-amine scaffold is a proven pharmacophore in numerous kinase inhibitors, including the FDA-approved drugs Pazopanib (VEGFR inhibitor) and Entrectinib (ALK inhibitor).[1][4] The amine group and adjacent nitrogen atom form a bidentate hydrogen bond motif that effectively docks into the hinge region of the ATP-binding pocket of many kinases.[3] Therefore, the most logical and highest-probability starting point is to screen our compound against a broad panel of protein kinases.

Mandatory Visualization: Kinase Hinge-Binding Mechanism

Caption: Workflow from phenotypic hit to target identification.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells (e.g., the K562 cell line from the phenotypic screen) with 1-Propyl-1H-indazol-3-amine or a vehicle control (DMSO) for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles to release the soluble proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble (stabilized) proteins. Analyze the protein content by Western Blot for a candidate target (if known) or by quantitative mass spectrometry (proteomic-scale CETSA) to identify all stabilized proteins.

-

Interpretation: A protein that remains in the supernatant at higher temperatures in the drug-treated sample compared to the vehicle control is a direct target of the compound.

| Target Validation and Mechanistic Confirmation

Expert Rationale: Identifying a putative target via CETSA and mass spectrometry is a major milestone, but it is not definitive proof. Rigorous validation is required to confirm that engagement of this specific target is responsible for the compound's biological activity. We use orthogonal methods—genetic and biophysical—to build an unassailable case.

Genetic Validation via CRISPR/Cas9 Knockout

This method directly tests the hypothesis: "If protein X is the target, then removing protein X should make the cells resistant to the compound."

Experimental Protocol: CRISPR-Mediated Target Knockout

-

gRNA Design: Design and synthesize at least two unique guide RNAs (gRNAs) that target distinct exons of the gene for the putative target protein.

-

Transfection: Transfect the target cells (e.g., K562) with Cas9 nuclease and the specific gRNAs.

-

Clonal Selection: Select single-cell clones and expand them.

-

Knockout Confirmation: Verify the successful knockout of the target protein in selected clones via Western Blot and confirm gene editing by sequencing the genomic locus.

-

Sensitivity Assay: Perform the same anti-proliferative assay (from section 2.2) on the wild-type cells and the confirmed knockout clones.

-

Analysis: If the knockout clones show a significant rightward shift in the IC50 curve (i.e., they are more resistant) compared to the wild-type cells, this provides strong evidence that the protein is the functionally relevant target.

Mandatory Visualization: Logic of CRISPR Validation

Caption: Validating a target using CRISPR knockout.

Biophysical Validation of Direct Binding

To complement cellular data, a direct, in vitro binding measurement between the compound and purified target protein is essential. Surface Plasmon Resonance (SPR) provides real-time, label-free quantification of binding kinetics and affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto a sensor chip surface.

-

Compound Injection: Inject a series of precise concentrations of 1-Propyl-1H-indazol-3-amine over the chip surface.

-

Binding Measurement: The SPR instrument detects changes in the refractive index at the surface as the compound binds to the immobilized protein, generating a sensorgram in real-time.

-

Kinetic Analysis: Measure the association rate (kon) during the injection and the dissociation rate (koff) during a subsequent buffer wash.

-

Affinity Calculation: Calculate the equilibrium dissociation constant (KD) from the ratio of the rates (koff/kon). A low KD value (e.g., nanomolar range) indicates high-affinity binding.

| Conclusion

The journey from a novel chemical entity to a validated therapeutic lead is a complex, multi-stage process. This guide has detailed a robust and logical workflow for the systematic evaluation of 1-Propyl-1H-indazol-3-amine. By integrating computational profiling, hypothesis-driven and phenotypic screening, and rigorous genetic and biophysical validation, researchers can efficiently navigate the target identification landscape. This strategy not only maximizes the probability of success but also builds a comprehensive data package that illuminates the compound's mechanism of action, de-risks future development, and ultimately accelerates the path toward potential clinical application. The principles outlined herein are broadly applicable to the discovery efforts for any novel small molecule.

References

- Source: RSC Medicinal Chemistry, 2024.

- Source: Molecules, 2021.

-

Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications Source: ResearchGate, 2023. URL: [Link]

-

Title: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview Source: ResearchGate, 2015. URL: [Link]

-

Title: Structure and synthesis of indazole Source: ResearchGate, 2024. URL: [Link]

- Source: Nature Reviews Drug Discovery, 2011.

-

Title: Target Identification Approaches in Drug Discovery Source: ResearchGate, 2021. URL: [Link]

-

Title: Natural Bioactive Compound Target Identification Source: Creative Biolabs. URL: [Link]

-

Title: Computational Strategies Reshaping Modern Drug Discovery Source: Pharmaceuticals (Basel), 2024. URL: [Link]

-

Title: Target Identification and Mode of Action Studies Source: University of Florida, College of Pharmacy. URL: [Link]

-

Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: International Journal of Molecular Sciences, 2023. URL: [Link]

-

Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: National Center for Biotechnology Information (PMC), 2023. URL: [Link]

-

Title: Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives Source: PubMed, 2023. URL: [Link]

-

Title: 1H-indazol-3-amine Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity Source: ResearchGate, 2022. URL: [Link]

-

Title: Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors Source: PubMed, 2017. URL: [Link]

-

Title: Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: PubMed, 2025. URL: [Link]

-

Title: Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists Source: PubMed, 1997. URL: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action for 1-Propyl-1H-indazol-3-amine: A Kinase Inhibition Hypothesis

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This versatile heterocyclic motif is present in numerous FDA-approved pharmaceuticals, many of which are potent protein kinase inhibitors.[1][2][3] Marketed drugs such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (ALK inhibitor) all feature the indazole core, underscoring its significance in oncology and beyond.[1][2] The 1H-indazol-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding fragment."[2][3] This structural element is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a foundational interaction for potent and selective inhibition.

Given this extensive precedent, this technical guide posits a primary mechanism of action (MoA) hypothesis for the novel compound, 1-Propyl-1H-indazol-3-amine. We hypothesize that this molecule functions as an ATP-competitive inhibitor of specific protein kinases, thereby modulating downstream signaling pathways implicated in cellular proliferation and survival. The N1-propyl substituent is predicted to play a crucial role in defining the selectivity profile of the compound by probing hydrophobic pockets within the kinase domain.

This document will provide a detailed exploration of this hypothesis, outline a rigorous, multi-phase experimental strategy to validate it, and present the necessary protocols for researchers in drug development.

Part 1: The Core Hypothesis - ATP-Competitive Kinase Inhibition

Our central hypothesis is that 1-Propyl-1H-indazol-3-amine exerts its biological effects by directly binding to the ATP pocket of one or more protein kinases, preventing the phosphorylation of their downstream substrates.

Structural Rationale for Kinase Interaction

The 1H-indazol-3-amine core is the critical pharmacophore. We predict the following key interactions:

-

Hinge Binding: The N2 nitrogen and the exocyclic amine at the C3 position are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. This allows for the formation of two or three canonical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

-

Hydrophobic Engagement: The fused benzene ring of the indazole core will occupy a hydrophobic region of the ATP pocket.

-

Selectivity Pocket Interaction: The N1-propyl group is hypothesized to extend into a more solvent-exposed or deeper hydrophobic pocket adjacent to the adenine-binding site. Variations in the size and shape of this pocket among different kinases are the primary determinant of inhibitor selectivity.

Hypothesized Downstream Signaling Pathway

Based on the known targets of many indazole-based inhibitors, we propose that 1-Propyl-1H-indazol-3-amine is likely to inhibit kinases within critical oncogenic pathways, such as the Receptor Tyrosine Kinase (RTK) family (e.g., FGFR, VEGFR) or serine/threonine kinases like Pim or GSK-3.[4][5] Inhibition of such a kinase would lead to the blockade of downstream signaling cascades, culminating in cell cycle arrest and apoptosis.

Caption: Hypothesized signaling pathway inhibition.

Part 2: A Phased Experimental Validation Strategy

To rigorously test our hypothesis, we propose a three-phase experimental workflow. This approach ensures a logical progression from broad, unbiased screening to specific, mechanistic validation.

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 1-Propyl-1H-indazol-3-amine binding

An In-Depth Technical Guide to the In Silico Modeling of 1-Propyl-1H-indazol-3-amine Binding: From Target Identification to Binding Affinity Characterization

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the journey from hit identification to lead optimization. This guide provides a comprehensive, technically-grounded walkthrough of the computational methodologies used to first identify a plausible protein target for a novel small molecule, 1-Propyl-1H-indazol-3-amine, and subsequently to characterize its binding thermodynamics and kinetics. We navigate through the strategic application of inverse molecular docking for target fishing, the precision of focused docking for pose prediction, the dynamic insights from molecular dynamics (MD) simulations, and the quantitative rigor of binding free energy calculations. Each protocol is presented not merely as a series of steps, but as a component of a self-validating workflow, underpinned by authoritative scientific principles and best practices. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to navigate the complexities of the ligand-protein recognition landscape.

Introduction: The Challenge of a Novel Scaffold

1-Propyl-1H-indazol-3-amine represents a class of heterocyclic compounds that, while structurally intriguing, often emerge from high-throughput screening campaigns with an unidentified mechanism of action. The indazole core is a known "privileged scaffold" in medicinal chemistry, frequently found in molecules targeting protein kinases. However, without a confirmed biological target, advancing such a "hit" compound is a significant challenge. The critical first step is to answer the question: What protein or proteins in the human proteome does this molecule likely bind to?

Computational methods provide a rapid, cost-effective, and powerful suite of tools to address this challenge. By simulating the physical interactions between the ligand and potential protein targets, we can generate testable hypotheses, prioritize experimental validation, and build a foundational understanding of the molecule's structure-activity relationship (SAR). This guide will use 1-Propyl-1H-indazol-3-amine as a case study to delineate a complete in silico workflow, from broad-spectrum target identification to a high-resolution analysis of its binding to a putative target.

Part I: In Silico Target Identification - Fishing for a Partner

The initial phase of our investigation employs a strategy of "target fishing" or inverse docking. The logic is simple: instead of docking a library of ligands to a single target, we dock a single ligand against a library of potential protein targets. This approach helps to prioritize which protein families are most likely to exhibit favorable binding interactions with our compound of interest.

The Inverse Docking Workflow

The objective is to screen 1-Propyl-1H-indazol-3-amine against a curated library of human protein structures with known binding pockets. This process computationally estimates the binding affinity of the ligand to each protein, generating a ranked list of potential targets.

-

Ligand Preparation:

-

Obtain the 3D structure of 1-Propyl-1H-indazol-3-amine (e.g., from PubChem CID 2806530).

-

Using a molecular modeling suite (e.g., Schrödinger's LigPrep, or open-source alternatives like RDKit), generate a low-energy 3D conformation.

-

Assign partial charges using a suitable force field (e.g., OPLS4, or MMFF94).

-

Generate possible ionization states at a physiological pH of 7.4 ± 0.5. For 1-Propyl-1H-indazol-3-amine, the primary amine is likely to be protonated.

-

-

Target Library Preparation:

-

Utilize a pre-prepared, curated library of protein structures, such as the sc-PDB database, which contains druggable binding sites from the Protein Data Bank (PDB).

-

Ensure all protein structures are properly prepared: missing atoms and loops added, hydrogens added, and protonation states of titratable residues assigned.

-

-

High-Throughput Docking:

-

Employ a fast and reliable docking algorithm (e.g., Glide HTVS, AutoDock Vina) to dock the prepared ligand into every binding site in the library.

-

The docking program will systematically sample conformations of the ligand within the binding site and rank them using a scoring function, which estimates the binding free energy.

-

-

Hit-List Analysis and Target Prioritization:

-

Rank the protein targets based on their docking scores. The more negative the score, the more favorable the predicted interaction.

-

Filter and cluster the results by protein family. Given the indazole scaffold's prevalence as a kinase inhibitor, the kinase family would be a primary focus of this analysis.

-

Causality Check: A high score alone is not sufficient. The predicted binding pose must be chemically sensible. For kinases, this often involves the formation of one or more hydrogen bonds with the "hinge" region of the ATP-binding site.

-

For our case study, let us assume this inverse docking screen yielded a high enrichment of hits within the Cyclin-Dependent Kinase (CDK) family, with CDK2 emerging as a top-scoring, chemically plausible target.

Workflow Diagram: Target Identification

Caption: Workflow for in silico target identification via inverse docking.

Part II: High-Resolution Binding Analysis of 1-Propyl-1H-indazol-3-amine with CDK2

Having identified CDK2 as a high-probability target, we now shift to a more detailed and computationally intensive analysis to predict the precise binding mode, evaluate its stability, and quantify the binding affinity.

Molecular Docking: Predicting the Binding Pose

Standard molecular docking is used to predict the preferred orientation of our ligand when bound to the CDK2 active site. The quality of this prediction is foundational for all subsequent analyses.

-

Protein Preparation:

-

Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). A good choice is a high-resolution structure with a co-crystallized indazole-based inhibitor, for example, PDB ID: 5A14. This allows for a direct comparison and validation of the docking setup.

-

Using a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera), perform the following steps:

-

Remove all non-essential components (water molecules beyond 5Å of the ligand, co-solvents, duplicate protein chains).

-

Add hydrogen atoms, as they are typically absent in PDB files.

-

Optimize the hydrogen-bonding network by flipping terminal amide and imidazole groups.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes, typically using a force field like OPLS4.

-

-

-

Binding Site Definition:

-

Define the docking grid box. This is a three-dimensional cube that encompasses the active site. A common method is to center the grid on the co-crystallized ligand from the PDB structure, ensuring its dimensions (e.g., 20x20x20 Å) are sufficient to allow the ligand rotational and translational freedom.

-

-

Ligand Docking:

-

Use a precision-focused docking algorithm (e.g., Glide SP or XP, AutoDock Vina with higher exhaustiveness).

-

Dock the prepared 1-Propyl-1H-indazol-3-amine structure into the defined grid.

-

Generate a set of top-scoring poses (e.g., 10-20 poses).

-

-

Pose Analysis:

-